molecular formula C11H15N3 B13049411 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl

Cat. No.: B13049411
M. Wt: 189.26 g/mol
InChI Key: GQFNBPHAMXALTD-UHFFFAOYSA-N
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Description

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including amination and hydrochloride salt formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-amino-3-[4-(dimethylamino)phenyl]propanenitrile

InChI

InChI=1S/C11H15N3/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11H,7,13H2,1-2H3

InChI Key

GQFNBPHAMXALTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)N

Origin of Product

United States

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